![molecular formula C16H16N4O2S B2375260 6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione CAS No. 902503-22-4](/img/structure/B2375260.png)
6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione
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Description
6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione, also known as DM-PQT, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
- Researchers explore its effects on specific cancer cell lines, tumor xenograft models, and molecular pathways involved in cell survival and apoptosis .
- Investigations focus on its selectivity, potency, and potential therapeutic applications in kinase-related disorders .
- Studies explore whether this compound modulates inflammatory pathways, cytokine production, or immune responses .
- Researchers investigate its impact on neuronal survival, oxidative stress, and protein aggregation associated with conditions like Alzheimer’s and Parkinson’s diseases .
- Investigations explore its efficacy against bacterial strains, including drug-resistant ones, and fungal pathogens .
Anticancer Activity
Kinase Inhibition
Anti-Inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Antibacterial and Antifungal Activity
Cardiovascular Applications
properties
IUPAC Name |
6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-21-13-6-11-12(7-14(13)22-2)19-16(23)20-15(11)18-9-10-4-3-5-17-8-10/h3-8H,9H2,1-2H3,(H2,18,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMMIBKGQNYPEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CN=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679567 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione |
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